LASSBio-1359
Description
LASSBio-1359 (C₁₈H₁₉N₃O₄) is a multitarget N-acylhydrazone derivative developed as a therapeutic candidate for pulmonary arterial hypertension (PAH). It exhibits dual pharmacological activity:
- PDE4 Inhibition: Reduces cyclic adenosine monophosphate (cAMP) degradation, promoting vasodilation and anti-inflammatory effects .
- Adenosine A2A Receptor (A2AR) Agonism: Enhances cAMP signaling, mitigating vascular remodeling and right ventricular (RV) hypertrophy .
In monocrotaline (MCT)-induced PAH rat models, this compound (50 mg·kg⁻¹ orally) normalized RV systolic pressure (RVSP), reduced RV/(LV + septum) weight ratios, and reversed pulmonary arteriole wall thickening .
Properties
CAS No. |
1396397-19-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 |
IUPAC Name |
Benzoic acid, (2E)-2-[(3,4-dimethoxyphenyl)methylene]-1-methylhydrazide |
InChI |
InChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+ |
InChI Key |
ZKKIMIBBUMDNHP-LDADJPATSA-N |
SMILES |
O=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LASSBio-1359; LASSBio 1359; LASSBio1359; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: LASSBio-1835
LASSBio-1835, a bioisosteric analog of LASSBio-1359, was designed to address its unbalanced dual activity. Key distinctions include:
LASSBio-1835’s rigid structure enhances target engagement, making it a superior candidate for PAH treatment.
Pharmacological Comparator: CGS21680
CGS21680 is a selective A2AR agonist used as a reference compound. Comparisons with this compound include:
While CGS21680 has higher A2AR affinity, this compound’s additional PDE4 inhibition provides broader anti-remodeling effects .
Synergistic Combination: Sildenafil
Sildenafil, a PDE5 inhibitor, synergizes with this compound in PAH treatment:
The combination leverages dual pathways:
- Sildenafil: Increases cyclic guanosine monophosphate (cGMP), enhancing vasodilation.
- This compound : Activates A2AR, reducing collagen synthesis and RV fibrosis .
Data Tables
Table 1: In Vivo Efficacy in MCT-Induced PAH Rats
| Treatment | RVSP (mmHg) | RV/(LV + S) Ratio | Arteriole Wall Thickness |
|---|---|---|---|
| Control | 25 ± 3 | 0.28 ± 0.02 | 12 ± 2 μm |
| MCT (Untreated) | 55 ± 5 | 0.52 ± 0.05 | 35 ± 4 μm |
| This compound (50 mg/kg) | 30 ± 4 | 0.34 ± 0.03 | 18 ± 3 μm |
| Sildenafil + this compound | 27 ± 2 | 0.29 ± 0.02 | 14 ± 2 μm |
Table 2: Receptor Binding and Enzymatic Activity
| Compound | A2AR Ki (μM) | PDE4 IC₅₀ (μM) | PDE5 IC₅₀ (μM) |
|---|---|---|---|
| This compound | 0.28 | 10.2 | >100 |
| LASSBio-1835 | 0.21 | 0.82 | >100 |
| CGS21680 | 0.014 | N/A | N/A |
| Sildenafil | N/A | N/A | 3.5 |
Data from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
